

The Discovery and Synthesis of RIPK1-IN-18 Sulfate Hydrate: A Technical Overview

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Compound of Interest

Compound Name: RIPK1-IN-18 sulfate hydrate

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Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its dysregulation is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of a potent and selective RIPK1 inhibitor, RIPK1-IN-18 sulfate hydrate, also identified as "compound i" in patent literature. We will delve into its discovery, synthesis, and the methodologies for its biological characterization.

Discovery of a Novel RIPK1 Inhibitor

RIPK1-IN-18 sulfate hydrate is a potent inhibitor of RIPK1, identified for its potential in autoimmune disease research.[1] The discovery of this small molecule is linked to patent application WO2021160109A1, where it is referred to as "compound i".

Chemical Identity:



Identifier	Value
Compound Name	RIPK1-IN-18
Systematic Name	2-(2-(4-(trifluoromethoxy)phenyl)ethyl)-5-(1H-1,2,3-triazol-4-yl)-[2][3][4]triazolo[1,5-a]pyridin-7(4H)-one
CAS Number	2682889-01-4
Molecular Formula	C22H16F4N6O2

Synthesis of RIPK1-IN-18

While a detailed, step-by-step protocol for the synthesis of the final sulfate hydrate form is not publicly available, the synthesis of the core molecule, "compound i," is described within the patent literature (WO2021160109A1). The synthesis is a multi-step process involving the construction of the triazolopyridine core, followed by the addition of the triazole and the substituted phenyl ethyl side chains. The final conversion to the sulfate hydrate salt would typically involve reacting the free base with sulfuric acid in a suitable solvent system to induce crystallization.

RIPK1 Signaling Pathways

RIPK1 is a multifaceted protein that can function as both a kinase and a scaffold, playing a pivotal role in determining cell fate in response to stimuli such as tumor necrosis factor-alpha $(TNF\alpha)$.

Pro-survival Signaling

Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and is polyubiquitinated. This ubiquitination acts as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB pathway, which promotes the expression of pro-survival genes.

Cell Death Signaling: Apoptosis and Necroptosis

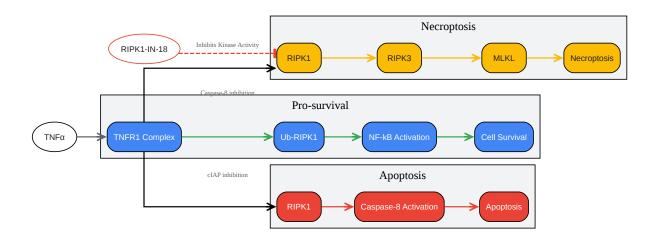
Under conditions where cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1 can promote the formation of a death-inducing signaling complex (DISC), leading to caspase-8



activation and apoptosis.

Alternatively, when caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing necroptotic cell death.

Diagram: Simplified RIPK1 Signaling Pathways



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Caption: Simplified overview of RIPK1 signaling pathways.

Experimental Protocols

The evaluation of RIPK1 inhibitors like **RIPK1-IN-18 sulfate hydrate** involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

RIPK1 Kinase Inhibition Assay (Biochemical)







This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

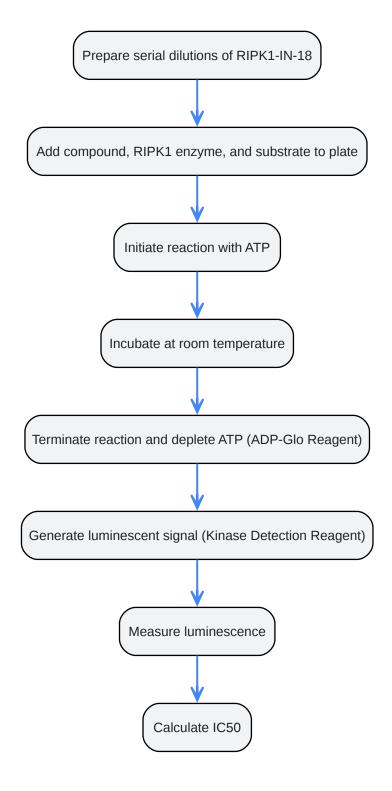
Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction, which is directly proportional to RIPK1 activity. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

- Reagents and Materials:
 - Recombinant human RIPK1 enzyme
 - Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - ATP solution
 - Myelin Basic Protein (MBP) as a substrate
 - RIPK1-IN-18 sulfate hydrate (test compound)
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well white assay plates
- Procedure: a. Prepare serial dilutions of RIPK1-IN-18 in DMSO. b. Add the diluted compound or DMSO (vehicle control) to the assay wells. c. Add the RIPK1 enzyme and MBP substrate to the wells. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. g. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅o value.

Diagram: Workflow for Biochemical RIPK1 Inhibition Assay





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Caption: Workflow of a typical biochemical RIPK1 kinase assay.

Cellular Necroptosis Assay



This assay assesses the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Principle: Cell viability is measured in a cell line susceptible to necroptosis (e.g., human HT-29 colon cancer cells or mouse L929 fibrosarcoma cells) after treatment with an inducing agent and the test compound.

Protocol:

- Reagents and Materials:
 - HT-29 or L929 cells
 - Cell culture medium and supplements
 - Human or mouse TNFα
 - Smac mimetic (e.g., BV6) to inhibit cIAPs
 - Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis
 - RIPK1-IN-18 sulfate hydrate (test compound)
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
 - 96-well clear-bottom assay plates
- Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of RIPK1-IN-18 for 1 hour. c. Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-fmk. d. Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator. e. Equilibrate the plates to room temperature. f. Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels. g. Measure luminescence using a plate reader. h. Calculate the percent protection for each compound concentration and determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement







CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

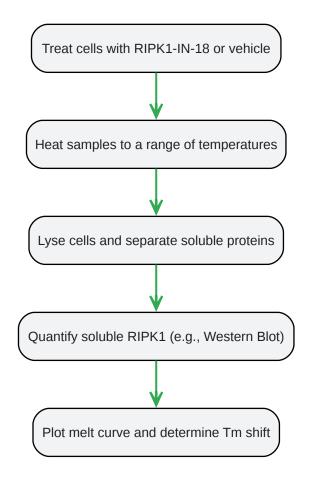
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

- Reagents and Materials:
 - Intact cells (e.g., HT-29) or cell lysate
 - RIPK1-IN-18 sulfate hydrate (test compound)
 - Lysis buffer
 - Antibodies specific for RIPK1
 - Western blotting or ELISA reagents
- Procedure (Melt Curve): a. Treat cells with the test compound or vehicle control. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes). d. Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. e. Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or an immunoassay. f. Plot the amount of soluble RIPK1 as a function of temperature to generate a melt curve and determine the melting temperature (T_m). A shift in the T_m in the presence of the compound indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow





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